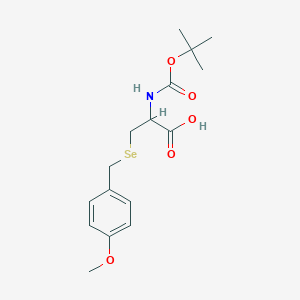

Boc-Sec(Mob)-OH

Description

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJGHSKCAGAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Sec Mob Oh

Established Synthetic Pathways for Boc-Sec(Mob)-OH

The most well-documented and conventional routes to this compound and its analogs begin with the amino acid L-serine, leveraging its stereochemistry and functional groups as a scaffold. semanticscholar.org

A robust and frequently utilized pathway transforms L-serine into this compound through a sequence of chemical modifications. semanticscholar.org This approach is favored because it starts from an inexpensive and enantiomerically pure material. An efficient synthetic scheme for the closely related Boc-Sec(MBn)-OH, starting from L-serine, has been reported with high total yields. semanticscholar.org A similar five-step synthesis for Boc-Sec(MPM)-OH (an alternative abbreviation for this compound) from L-serine achieved a total yield of 74% with an enantiomeric excess greater than 99%. semanticscholar.org

The general sequence involves initial protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid, typically to a methyl ester. semanticscholar.org The core of the synthesis then involves activating the side-chain hydroxyl group to create a good leaving group, which is subsequently displaced by a selenium-containing nucleophile. semanticscholar.orgmdpi.com

The conversion of the serine side chain to a selenocysteine (B57510) side chain hinges on a nucleophilic substitution reaction. To facilitate this, the hydroxyl group of the serine derivative must first be activated by converting it into a better leaving group. d-nb.info A common strategy is to transform the hydroxyl group into a tosylate. semanticscholar.orgmdpi.com In a typical procedure, the Boc-protected serine methyl ester (Boc-Ser-OMe) is reacted with p-toluenesulfonyl chloride (TsCl) to yield the corresponding tosylated derivative. semanticscholar.org

Following activation, the selenation reaction is performed. This involves the displacement of the tosylate group by a selenium nucleophile. semanticscholar.org The nucleophile is typically a selenolate, such as p-methoxybenzyl selenolate, which is generated in situ from its corresponding diselenide, di(p-methoxybenzyl) diselenide. semanticscholar.org This displacement introduces the selenium atom and the p-methoxybenzyl (Mob) protecting group in a single step. mdpi.com

Initial synthetic attempts for analogous compounds using a pre-prepared p-methylbenzyl selenol (MBnSeH) resulted in low yields. semanticscholar.org Consequently, reaction conditions were optimized to improve efficiency. A significant improvement involves the in situ generation of the selenolate nucleophile from a stable diselenide precursor. For instance, di(p-methylbenzyl) diselenide can be reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to generate the required selenolate for the reaction. semanticscholar.org This avoids the challenges associated with the preparation and handling of the more reactive selenol. semanticscholar.org The final step in this sequence is the hydrolysis of the methyl ester to yield the free carboxylic acid, this compound. semanticscholar.org

| Step | Reagents/Conditions | Intermediate/Product | Reference |

| Boc Protection | L-serine, (Boc)₂O | Boc-L-serine | semanticscholar.org |

| Esterification | Boc-L-serine, Reagents for esterification | Boc-L-serine methyl ester (Boc-Ser-OMe) | semanticscholar.org |

| Tosylation | Boc-Ser-OMe, p-toluenesulfonyl chloride (TsCl) | Boc-Ser(Ts)-OMe | semanticscholar.org |

| Selenation | Boc-Ser(Ts)-OMe, Di(p-methoxybenzyl) diselenide, NaBH₄ | Boc-Sec(Mob)-OMe | semanticscholar.org |

| Hydrolysis | Boc-Sec(Mob)-OMe, Hydrolysis reagents | This compound | semanticscholar.org |

Beyond the standard L-serine pathway, other methods have been developed. One alternative involves the reaction of a selenocysteine selenol nucleophile with a benzyl-type halide, such as p-methoxybenzyl chloride, to form the protected selenocysteine. mdpi.com Another modern approach describes the 1,4-conjugate addition of selenium nucleophiles to a chiral dehydroalanine (B155165) (Dha) derivative. acs.org This method is notable for being catalyst-free and providing high yields and stereoselectivity at room temperature. acs.org The required Se-nucleophiles are generated in situ from stable diselenide compounds using sodium borohydride. acs.org

Further efficiency improvements include the use of a zinc-mediated biphasic reduction of bis-Nα-protected dichalcogenide precursors. researchgate.net This allows for the facile conversion to selenol intermediates, which can then undergo in-situ Se-alkylation with an appropriate electrophile to directly produce the desired protected selenocysteine derivative. researchgate.net

Multi-Step Synthesis from L-Serine

Protecting Group Strategies within this compound Synthesis

The choice and application of protecting groups are fundamental to the successful synthesis of this compound and its subsequent use in peptide chemistry. Orthogonal protecting groups are essential to ensure that the N-terminus and the reactive selenol side chain can be selectively deprotected at different stages of peptide synthesis. mdpi.com

The N-alpha-tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the α-amino function of amino acids. mdpi.comrsc.org In the context of this compound, the Boc group prevents unwanted reactions at the nitrogen terminus during peptide chain elongation in SPPS. semanticscholar.orgmdpi.com It is typically introduced using di-tert-butyl pyrocarbonate ((Boc)₂O). ethz.ch The Boc group is stable under the basic or nucleophilic conditions often encountered during synthesis but can be readily removed with acids like trifluoroacetic acid (TFA), which is characteristic of Boc-based SPPS. mdpi.comnih.govrsc.org The p-methoxybenzyl (Mob) group protecting the selenium side chain is designed to be stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions or specific reductive methods at the final stage of peptide synthesis. semanticscholar.orgnih.gov

| Protecting Group | Chemical Name | Purpose | Cleavage Condition | Reference |

| Boc | tert-Butoxycarbonyl | Protects the α-amino group | Mild acid (e.g., TFA) | mdpi.comnih.govrsc.org |

| Mob | 4-methoxybenzyl | Protects the selenol (SeH) side chain | Stronger acids (e.g., HF, TFMSA) or specific reagents like DTNP | mdpi.comnih.gov |

Selenohydryl (Se) Protection with 4-Methoxybenzyl (Mob) Group

The protection of the highly reactive selenohydryl (-SeH) group of selenocysteine is a critical step in its use in peptide synthesis to prevent unwanted side reactions, particularly oxidation to a diselenide. The 4-methoxybenzyl (Mob) group, also referred to as p-methoxybenzyl (PMB), is a widely employed protecting group for the selenium atom of selenocysteine. semanticscholar.orgmdpi.com

The synthesis of this compound typically starts from L-serine, which is converted to a suitable precursor over several steps. semanticscholar.org An optimized route involves the conversion of L-serine to an iodide intermediate, which then reacts with a selenolate generated from the corresponding benzyl (B1604629) selenide. semanticscholar.org This method has been shown to produce this compound in high yields. semanticscholar.org The Mob group is advantageous because it is stable under the conditions required for Boc-based SPPS but can be removed under specific, often acidic, conditions at the final stage of peptide synthesis. semanticscholar.orgmdpi.com

Historically, the removal of the Mob group from the selenocysteine residue in a completed peptide required harsh and toxic reagents. nih.govresearchgate.net However, milder methods have been developed. One such method involves the use of 2,2′-dithiobis-5-nitropyridine (DTNP) in trifluoroacetic acid (TFA). nih.govresearchgate.net More recently, a gentle and efficient "one-pot" deprotection method has been reported using a cocktail of TFA, triethylsilane (TES), and thioanisole (B89551), which provides complete deprotection and yields the peptide primarily in the diselenide form, minimizing the need for extensive purification. nih.govresearchgate.net

The stability of the Se-Mob bond is a crucial factor. While generally stable, some studies have noted that the p-methoxybenzyl group on selenocysteine can be susceptible to β-elimination, particularly under the basic conditions used for Fmoc-group removal in an alternative peptide synthesis strategy. researchgate.netethz.ch This underscores the importance of selecting the appropriate synthetic strategy and conditions when working with Mob-protected selenocysteine.

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |

| 4-Methoxybenzyl | Mob, PMB | Widely used for Sec protection in Boc-SPPS. semanticscholar.orgmdpi.com | Harsh: HF mdpi.comnih.gov; Milder: DTNP/TFA nih.govresearchgate.net, TFA/TES/thioanisole nih.govresearchgate.net |

| tert-Butoxycarbonyl | Boc | Standard α-amino protecting group for Boc-SPPS. mdpi.com | Acidic conditions (e.g., TFA). ethz.ch |

Control of Stereochemical Purity During Synthesis

Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. For this compound, controlling the stereochemistry at the α-carbon is a critical aspect of its synthesis.

Strategies to Maintain Enantiomeric Excess

The synthesis of enantiomerically pure this compound is essential for its use in creating biologically active peptides. One successful strategy begins with an enantiomerically pure starting material, such as L-serine. semanticscholar.org By carefully selecting reaction conditions throughout the multi-step synthesis, the original stereochemistry can be preserved.

An optimized synthesis of this compound from L-serine has been reported to yield the final product with an enantiomeric excess (e.e.) greater than 99%, as confirmed by chiral high-performance liquid chromatography (HPLC). semanticscholar.org This high level of enantiomeric purity is achieved by avoiding harsh reaction conditions that could lead to racemization. For instance, the use of an iodide intermediate in the synthetic route has proven effective in maintaining stereochemical integrity. semanticscholar.org

In contrast, syntheses involving α-methylselenocysteine have also focused on achieving high enantiomeric excess. One method utilized an enzymatic hydrolysis of a (selenomethyl)malonate, which yielded the desired carboxylic acid with an 88% e.e. thieme-connect.com Another approach for synthesizing protected (R)-α-methylselenocysteine reported an 88% enantiomeric excess over four steps. usm.edu These examples highlight that while high enantiomeric purity is achievable, it often requires carefully optimized, and sometimes enzymatic, methods. thieme-connect.comusm.edunih.gov

Mitigation of Racemization at the α-Carbon Atom

Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern during amino acid synthesis and peptide coupling. The α-carbon of amino acids is susceptible to epimerization, particularly under basic conditions or during certain activation steps in peptide synthesis. researchgate.netnih.gov

For selenocysteine derivatives, it has been observed that using the Fmoc-protection strategy, which involves repeated exposure to a base (piperidine) for deprotection, can lead to partial racemization. semanticscholar.org In contrast, the Boc-based strategy, for which this compound is designed, generally avoids these strongly basic conditions for Nα-deprotection, thereby minimizing the risk of racemization at the α-carbon. semanticscholar.org

When coupling amino acids, especially those prone to racemization, the choice of coupling reagents and conditions is critical. For instance, in the synthesis of somatostatin (B550006) analogues containing norcysteine, it was noted that coupling under basic conditions (using TBTU/DIPEA/HOBt) led to a significant reduction in the optical integrity of the resolved Boc-Ncy(Mob)-OH, whereas neutral conditions (DIC/HOBt) were preferable. nih.gov Similarly, for Fmoc-based synthesis of selenocysteine-containing peptides, it is recommended to use pentafluorophenyl esters for the introduction of Fmoc-Sec and subsequent amino acids to avoid racemization. d-nb.info These findings emphasize that even with a protected amino acid, the subsequent steps of peptide synthesis must be carefully controlled to prevent loss of stereochemical purity. researchgate.netnih.gov

| Factor | Strategy to Mitigate Racemization |

| Nα-Protecting Group | Use of the Boc-group avoids the strongly basic conditions associated with Fmoc-deprotection, which can cause epimerization. semanticscholar.org |

| Coupling Conditions | Employing neutral coupling conditions (e.g., DIC/HOBt) instead of basic ones (e.g., TBTU/DIPEA/HOBt) can preserve optical integrity. nih.gov |

| Activation Method | Using activated esters like pentafluorophenyl esters for coupling can help prevent racemization. d-nb.info |

| Starting Material | Beginning with a highly enantiomerically pure starting material like L-serine (>99% e.e.) is crucial. semanticscholar.org |

Integration of Boc Sec Mob Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) with Boc-Sec(Mob)-OH

SPPS is a cornerstone of modern peptide chemistry, and the Boc strategy, though one of the earliest developed, remains highly relevant for specific applications, including the synthesis of peptides containing sensitive residues like selenocysteine (B57510). peptide.comamericanpeptidesociety.org The selection of this compound is predicated on the stability of the protecting groups under the varied conditions of the synthesis cycles. nih.gov

The Boc-based SPPS protocol for incorporating this compound follows a well-established cycle of deprotection, neutralization, and coupling. peptide.com The process begins with the selective removal of the acid-labile Boc group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org

Following deprotection, the resulting protonated N-terminus is neutralized to regenerate the free amine necessary for the subsequent coupling reaction. peptide.com The this compound is then activated and coupled to the N-terminus of the growing peptide chain. semanticscholar.org The p-methoxybenzyl (Mob) group protecting the selenium atom is stable to the acidic conditions used for Boc removal, ensuring the integrity of the selenocysteine side chain throughout the synthesis. nih.govnih.gov This cycle is repeated for each subsequent amino acid until the desired selenopeptide sequence is assembled. bachem.com

The use of a p-methoxybenzyl (Mob) group for selenium protection is favored due to its stability during the acidic deprotection steps of Boc-SPPS and the availability of methods for its eventual removal under specific, often harsh, conditions at the end of the synthesis. nih.govnih.gov

Table 1: General Steps in Boc-Based SPPS for Selenopeptide Elongation

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA) in a suitable solvent (e.g., DCM) | Removes the N-terminal Boc protecting group. peptide.com |

| Neutralization | A base such as diisopropylethylamine (DIEA) | Neutralizes the protonated N-terminus to a free amine. peptide.com |

| Coupling | This compound, a coupling reagent, and an activator | Forms the peptide bond between the free amine and the incoming protected amino acid. semanticscholar.org |

| Washing | Various solvents (e.g., DCM, DMF) | Removes excess reagents and byproducts. bachem.com |

Commonly used coupling reagents in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. bachem.comresearchgate.net These additives help to suppress racemization and improve coupling efficiency. bachem.com More modern phosphonium (B103445) and aminium/uronium-based reagents like Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) are also highly effective. bachem.comnih.gov The choice of reagent can depend on factors such as the specific amino acid sequence and the scale of the synthesis. nih.gov

Table 2: Common Coupling Reagents for Boc-SPPS

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Effective and widely used, often in combination with additives to minimize racemization. bachem.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with reduced side reactions. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU | Rapid coupling rates and suitable for automated synthesis. bachem.comnih.gov |

Ensuring the complete reaction of each coupling step is crucial for the synthesis of a homogenous peptide product. Incomplete couplings lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Several qualitative and quantitative methods are employed to monitor the efficiency of the coupling reaction. nih.gov

The Kaiser test is a widely used qualitative method for detecting the presence of free primary amines on the resin. mdpi.com A positive result (a deep blue color) indicates an incomplete coupling, necessitating a recoupling step. However, the Kaiser test is not suitable for proline residues, which are secondary amines. Other qualitative tests can be used in such cases. For a more quantitative assessment, methods like HPLC analysis of a small, cleaved sample of the peptide-resin can be performed at various stages of the synthesis. mdpi.com

Comparative Analysis with Fmoc-Based SPPS

The other major strategy in solid-phase peptide synthesis utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. americanpeptidesociety.orgiris-biotech.de A comparative analysis of the Boc and Fmoc strategies is essential for selecting the most appropriate method for a given selenopeptide synthesis.

The concept of orthogonality is central to SPPS, referring to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. nih.goviris-biotech.de The Boc/benzyl (B1604629) (Bzl) and Fmoc/tert-butyl (tBu) strategies are considered orthogonal. iris-biotech.de

In the context of selenocysteine, the Mob protecting group on the selenium atom is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group. nih.govnih.gov Conversely, the Fmoc group is stable to the acidic conditions (e.g., TFA) used for Boc removal. This orthogonality allows for the strategic use of both Boc and Fmoc protected amino acids within the same synthesis, if required for specific modifications. The stability of the Se-Mob bond under the respective deprotection conditions is a key factor in the successful synthesis of selenopeptides using either strategy. nih.gov

While the Fmoc strategy is generally favored for its milder deprotection conditions, the use of Fmoc-Sec(Mob)-OH presents specific challenges. americanpeptidesociety.orgnih.gov The basic conditions required for Fmoc group removal, typically treatment with piperidine, can lead to side reactions involving the selenocysteine residue. nih.gov

One significant issue is the potential for β-elimination of the selenoether side chain, leading to the formation of a dehydroalanine (B155165) (Dha) residue. nih.gov This deselenation is a major side reaction that reduces the yield of the desired selenopeptide. nih.gov Furthermore, racemization at the α-carbon of the selenocysteine residue can also be promoted by the basic conditions. semanticscholar.org Reports have indicated that the synthesis of Fmoc-protected selenocysteine derivatives can result in lower yields and partial racemization compared to their Boc-protected counterparts. semanticscholar.org These challenges have led to the development of alternative, more acid-labile, protecting groups for the selenium atom in Fmoc-based selenopeptide synthesis to mitigate these side reactions. nih.gov

Challenges Associated with Fmoc-Sec(Mob) in Basic Conditions

Deselenation Tendency and Side Product Formation

A significant challenge in the synthesis of selenopeptides using the Fmoc/tBu strategy is the susceptibility of the protected selenocysteine residue to β-elimination of the p-methoxybenzylselenol. This side reaction is particularly pronounced during the iterative piperidine treatments required for Fmoc group removal. The use of a Boc-protection strategy for the α-amino group, as in this compound, circumvents this issue by avoiding the repetitive base treatments inherent to the Fmoc methodology. researchgate.net

Studies have shown that by employing the Boc strategy, the facile deselenization of the Sec(Mob) residue is largely avoided. researchgate.net Furthermore, optimizing coupling conditions, such as performing them in the absence of auxiliary bases and minimizing piperidine treatment times when Fmoc chemistry is used for other parts of the peptide, can also suppress this β-elimination. researchgate.net

The stability of the Mob protecting group on the selenol is a key factor. While it is relatively stable, its removal requires specific and sometimes harsh conditions. Research has demonstrated that a cocktail of trifluoroacetic acid (TFA), triethylsilane (TES), and thioanisole (B89551) at elevated temperatures (40 °C) for several hours can effectively deprotect Sec(Mob) post-synthesis. researchgate.net

Racemization Issues in Fmoc-Sec(Mob) Incorporation

Racemization at the α-carbon of amino acids is a well-known complication in peptide synthesis, and selenocysteine is particularly susceptible. The use of Fmoc-protected selenocysteine derivatives has been shown to lead to significant racemization, especially when converting the corresponding serine derivative to selenocysteine. researchgate.netsemanticscholar.org

In contrast, synthetic routes to Boc-protected Sec derivatives, such as this compound, have been developed that proceed with high enantiomeric excess (>99% e.e.). semanticscholar.org This suggests that the bulkier Boc group provides better steric hindrance, thereby preventing racemization during the synthesis of the building block itself. semanticscholar.org

During solid-phase peptide synthesis (SPPS), the basic conditions required for Fmoc deprotection can promote epimerization, particularly for residues like cysteine and selenocysteine which have electron-withdrawing groups on their side chains. unibo.it While in situ neutralization protocols can help suppress racemization, the inherent risk associated with Fmoc chemistry for Sec incorporation remains a concern. researchgate.net The use of this compound within a Boc-SPPS strategy avoids these repeated basic steps, thus minimizing the risk of racemization of the selenocysteine residue during chain assembly. peptide.compeptide.com

Table 1: Comparison of Protection Strategies for Selenocysteine

| Feature | This compound Strategy | Fmoc-Sec(Mob)-OH Strategy |

|---|---|---|

| N-α Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deselenation Risk | Low, avoids iterative piperidine treatment. researchgate.net | High, due to β-elimination during piperidine-mediated Fmoc deprotection. researchgate.net |

| Racemization of Sec | Low, synthesis of the building block yields high enantiomeric purity. semanticscholar.org | High, significant racemization observed during synthesis and incorporation. researchgate.netsemanticscholar.org |

| Deprotection Conditions | Requires strong acids like TFA for Boc removal and specific cocktails for Mob removal. researchgate.netuwec.edu | Base-labile Fmoc group removed by piperidine; acid-labile side-chain protecting groups. nih.gov |

Advanced Peptide Assembly Methodologies

The unique properties of selenocysteine have been leveraged in advanced chemical biology techniques for the synthesis of large and complex peptides and proteins. This compound is a valuable building block in these sophisticated strategies.

Segment Condensation Approaches Utilizing this compound

Segment condensation, or convergent synthesis, involves the synthesis of smaller peptide fragments which are then ligated to form a larger polypeptide chain. ug.edu.pl This approach can be more efficient than linear synthesis for long peptides. Protected peptide segments can be synthesized on a solid support and then cleaved while retaining their side-chain protecting groups for subsequent ligation in solution. uwec.edu

This compound can be incorporated into peptide segments intended for such condensation strategies. The Boc group can be selectively removed to allow for N-terminal extension, or the entire protected segment can be cleaved from the resin for ligation. The use of this compound is compatible with the generation of peptide thioesters, which are key intermediates in native chemical ligation (NCL), a powerful method for segment condensation.

Furthermore, selenocysteine itself has been utilized in variations of NCL. The higher nucleophilicity of selenium compared to sulfur can facilitate the ligation process. iris-biotech.de Diselenide-selenoester ligations have emerged as a rapid and efficient method for joining peptide segments. nih.gov

Strategies for Large Selenopeptide and Selenoprotein Construction

The chemical synthesis of large selenoproteins is a formidable challenge, often requiring a combination of SPPS and segment ligation techniques. The diselenide-selenoester ligation followed by a deselenization step to convert selenocysteine to alanine (B10760859) has become a powerful tool, broadening the scope of protein synthesis. nih.govresearchgate.net This requires the generation of peptide fragments with an N-terminal selenocysteine.

This compound is a key reagent in synthesizing these N-terminal selenocysteine-containing peptide fragments. nih.gov Although the cost of selenocysteine derivatives can be a limiting factor, facile methods for the synthesis of the precursor (Boc-Sec)₂-OH have been developed to make these strategies more accessible. nih.gov

The use of this compound in these advanced methods allows for the precise placement of selenocysteine within large, complex biomolecules. This enables detailed structure-function studies of native selenoproteins and the engineering of novel proteins with unique catalytic or folding properties.

Table 2: Advanced Synthesis Strategies Involving Selenocysteine

| Strategy | Description | Role of this compound |

|---|---|---|

| Native Chemical Ligation (NCL) | Ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide. | Can be used to synthesize peptide segments for ligation. The resulting selenocysteine can sometimes be converted to other amino acids. iris-biotech.de |

| Diselenide-Selenoester Ligation | A rapid ligation method utilizing the high reactivity of selenocysteine and its derivatives. nih.gov | Used to synthesize the necessary N-terminal selenocysteine peptide fragments. researchgate.net |

| Convergent Solid-Phase Peptide Synthesis | Synthesis of protected peptide fragments on a solid support, followed by cleavage and ligation in solution. uwec.eduug.edu.pl | Incorporation into peptide segments, providing a stable, protected form of selenocysteine suitable for fragment condensation. |

Deprotection Chemistry of Boc Sec Mob Oh and Derived Peptides

Acid-Mediated Deprotection of Boc N-alpha Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function of amino acids in peptide synthesis. mdpi.commasterorganicchemistry.comnih.gov Its removal is typically achieved under acidic conditions, a process that is generally compatible with the subsequent steps of peptide chain elongation. masterorganicchemistry.comjk-sci.com

Trifluoroacetic acid (TFA) is the most common reagent used for the cleavage of the Boc group. masterorganicchemistry.comjk-sci.com The reaction proceeds through the protonation of the Boc group by the strong acid, leading to the formation of a stable t-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. jk-sci.com This deprotection is often carried out in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com

In the context of Boc-Sec(Mob)-OH, the acidic conditions required for Boc removal are generally mild enough to leave the Se-Mob group intact, allowing for the selective deprotection of the N-terminus during the stepwise assembly of the peptide chain on a solid support. nih.gov This orthogonality is a cornerstone of the Boc/Bzl (benzyl-type side-chain protection) strategy in solid-phase peptide synthesis (SPPS). masterorganicchemistry.com However, repeated acid treatments throughout a long synthesis can potentially lead to some degree of side reactions, a consideration for the synthesis of complex selenopeptides. acs.org

Removal of the Se-Mob Protecting Group

The 4-methoxybenzyl (Mob) group is a frequently used protecting group for the selenol function of selenocysteine (B57510) due to the variety of conditions under which it can be removed. mdpi.comnih.govresearchgate.net The electron-donating nature of the p-methoxy group on the benzyl (B1604629) ring facilitates its cleavage under milder conditions compared to the unsubstituted benzyl group. mdpi.comresearchgate.net

Historically, the removal of benzyl-type protecting groups from selenocysteine involved harsh reagents. researchgate.netnih.gov However, the development of milder reductive cleavage methods has been a significant advancement. These strategies aim to cleave the Se-C bond of the Mob group, liberating the reactive selenol.

One notable approach involves the use of hindered hydrosilanes, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), in the presence of trifluoroacetic acid (TFA). researchgate.netsci-hub.se While often considered scavengers to trap reactive cations generated during deprotection, these silanes can also act as reducing agents to facilitate the removal of the Mob group. researchgate.netsci-hub.se The proposed mechanism involves the protonation of the Mob group by TFA, followed by hydride donation from the silane (B1218182) to the resulting carbocation, effectively cleaving the Se-C bond. sci-hub.se Studies have shown that a cocktail of TFA and TIS can effectively remove the Mob group from cysteine residues, with the lability being even greater for the more labile Sec(Mob). researchgate.netsci-hub.se

The sensitivity of selenocysteine to oxidation and other side reactions has driven the development of exceptionally mild deprotection protocols.

A particularly effective and gentle method for the deprotection of Sec(Mob) involves the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in trifluoroacetic acid (TFA). mdpi.comnih.gov This method has proven to be a significant improvement over harsher techniques. nih.gov The reaction is believed to proceed via an electrophilic attack of the selenium atom on the disulfide bond of DTNP, facilitated by the acidic environment. nih.gov This leads to the formation of a mixed selenosulfide intermediate, Sec(5-Npys), and the release of the Mob group. researchgate.netnih.gov

Research has demonstrated that substoichiometric amounts of DTNP in TFA can efficiently deprotect Sec(Mob)-containing peptides within an hour. mdpi.comnih.gov A key advantage of this method is that for Sec(Mob) and Sec(Meb) (4-methylbenzyl), the presence of a scavenger like thioanisole (B89551) is not required for complete deprotection, in contrast to the more stable Sec(Bzl) (benzyl) group. nih.gov However, a limitation is the need for a subsequent step, often involving a thiol, to remove the 5-Npys group and generate the free selenol. nih.gov To circumvent this, ascorbate (B8700270) has been investigated as a milder alternative for the reduction of the Sec(5-Npys) adduct. researchgate.netnih.gov

Table 1: Comparison of Deprotection Conditions for Sec(Mob)

| Reagent/Cocktail | Conditions | Outcome | Reference(s) |

| TFA/DTNP | Room temperature, 1 hour | Efficient deprotection to Sec(5-Npys) | mdpi.comnih.gov |

| TFA/TES/Thioanisole | 40 °C, 4 hours | Complete deprotection, mainly diselenide form | researchgate.netnih.gov |

| TFA/TIS | 37 °C, extended time | Effective deprotection, promotes disulfide/diselenide formation | sci-hub.se |

| Harsh Reagents (e.g., TFMSA, TMSBr) | Varying harsh conditions | Effective but can cause side reactions | mdpi.comthieme-connect.de |

Further refinement of mild deprotection strategies has led to the use of cocktails containing triethylsilane (TES) and thioanisole in TFA. researchgate.netnih.gov A study investigating various scavenger cocktails found that a mixture of TFA/TES/thioanisole (96:2:2) was highly efficient for the deprotection of Sec(Mob). researchgate.netnih.gov

Incubation of a Sec(Mob)-containing peptide in this cocktail at 40°C for 4 hours resulted in complete removal of the Mob group. researchgate.netnih.gov A significant observation was that this method predominantly yielded the peptide in its oxidized, diselenide form. researchgate.netnih.gov This "one-pot" deprotection and oxidation can be advantageous, simplifying the workup and minimizing the need for extensive purification steps to remove by-products associated with other methods, such as the 5-nitro-2-thiopyridine from the DTNP procedure. researchgate.netnih.gov

The choice of deprotection method for the Sec(Mob) group has direct implications for the final form of the selenopeptide, particularly regarding the formation of diselenide bonds. The selenol group of selenocysteine is highly reactive and readily oxidizes to form a diselenide bridge (-Se-Se-). nih.gov

Deprotection strategies that generate the free selenol in an oxidizing environment will favor the formation of the diselenide. For instance, the use of DTNP not only removes the Mob group but can also facilitate the simultaneous formation of diselenide bonds in a single step, which has been demonstrated in the synthesis of selenocysteine-containing analogs of apamin. nih.gov In peptides containing two Sec(Mob) residues, treatment with DTNP can lead to spontaneous cyclization to the intramolecular diselenide. nih.govnih.gov

Similarly, deprotection cocktails containing TFA and silanes like TES or TIS have been observed to promote diselenide formation. researchgate.netsci-hub.se The TFA/TES/thioanisole cocktail, for example, yields the peptide primarily as the diselenide. researchgate.netnih.gov This can be a desirable outcome, as the diselenide bond is often the intended final structure in many selenopeptides, contributing to their tertiary structure and biological activity. The lower redox potential of the diselenide bond compared to a disulfide bond makes it more stable under certain reducing conditions. jst.go.jpmdpi.com

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-α-tert-Butoxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine |

| Boc | tert-Butoxycarbonyl |

| Mob | 4-Methoxybenzyl |

| Sec | Selenocysteine |

| DTNP | 2,2'-Dithiobis(5-nitropyridine) |

| TFA | Trifluoroacetic acid |

| TES | Triethylsilane |

| TIS | Triisopropylsilane |

| DCM | Dichloromethane |

| 5-Npys | 5-Nitro-2-pyridinesulfenyl |

| Meb | 4-Methylbenzyl |

| Bzl | Benzyl |

| TFMSA | Trifluoromethanesulfonic acid |

| TMSBr | Bromotrimethylsilane |

Mild Deprotection Protocols for Sec(Mob)

Minimizing Side Reactions During Deprotection

The removal of the 4-methoxybenzyl (Mob) protecting group from the selenocysteine (Sec) residue is a critical step in peptide synthesis that can be accompanied by undesirable side reactions. The choice of deprotection strategy and reagents is paramount to preserving the integrity of the final peptide. Historically, harsh and toxic reagents were employed for this purpose, but modern methodologies focus on milder and more selective approaches to enhance yield and purity. researchgate.netnih.gov

Strategies to Prevent Deselenation and Other Undesired Transformations

The primary challenge during the deprotection of Sec(Mob) is to cleave the selenium-carbon bond cleanly without causing side reactions such as deselenation (loss of the selenium atom), alkylation of other nucleophilic residues, or incomplete removal of the protecting group. The high nucleophilicity of the resulting free selenol and the lability of the selenium atom under harsh acidic conditions necessitate carefully designed strategies. nih.govnih.gov

Several advanced strategies have been developed to circumvent these issues:

Reductive Cleavage with Silanes: A gentle and effective method involves the use of a deprotection cocktail containing trifluoroacetic acid (TFA) and a hindered hydrosilane, such as triethylsilane (TES) or triisopropylsilane (TIS). researchgate.netnih.gov These silanes are not merely cation scavengers; they actively participate in the reductive cleavage of the Mob group. sci-hub.se A particularly efficient cocktail consists of TFA/TES/thioanisole (96:2:2), which, when incubated at 40°C for 4 hours, results in complete deprotection with the peptide primarily forming the stable diselenide. researchgate.netnih.gov This "one-pot" method is advantageous as it minimizes side reactions and simplifies purification. researchgate.net

Electrophilic Disulfide-Mediated Deprotection: An alternative mild approach utilizes 2,2′-dithiobis(5-nitropyridine) (DTNP) dissolved in neat TFA. nih.govnih.gov The highly acidic environment protonates the pyridine (B92270) nitrogen of DTNP, activating the disulfide bond and making it highly electrophilic. nih.gov The nucleophilic selenium atom of the Sec(Mob) residue attacks this activated disulfide, leading to the cleavage of the Mob group and the formation of a Sec(5-Npys) mixed selenosulfide adduct. nih.gov This reaction is remarkably efficient, with sub-stoichiometric amounts of DTNP effecting significant deprotection. nih.gov The resulting selenosulfide can then be reduced to the free selenol using reagents like ascorbate. researchgate.net

Optimized Acidic Cocktails: While strong acids like hydrogen fluoride (B91410) (HF) or trimethylsilyl (B98337) bromide (TMSBr) can remove the Mob group, they often lead to side products. nih.govmdpi.com Milder acidic conditions using TFA are preferred, but their effectiveness depends heavily on the composition of the cleavage cocktail. The inclusion of specific scavengers and optimizing reaction time and temperature are crucial. For instance, studies have shown that simply treating a Sec(Mob)-containing peptide with neat TFA, even for extended periods, may not lead to complete deprotection, whereas the addition of scavengers like TIS or TES significantly enhances the removal of the protecting group. sci-hub.se

The table below summarizes key findings from research on different deprotection strategies for Sec(Mob).

| Deprotection Cocktail (v/v/v) | Conditions | Outcome | Reference |

|---|---|---|---|

| TFA/TES/Thioanisole (96:2:2) | 40 °C, 4 hours | Complete deprotection; peptide mainly in diselenide form; no evidence of side reactions. | researchgate.netnih.gov |

| TFA/DTNP (sub-stoichiometric) | Room Temp, 1 hour | Full removal of the Mob group, forming a Sec(5-Npys) adduct. Thioanisole is not required. | nih.govmdpi.com |

| TFA/TIS/Thioanisole (96:2:2) | 40 °C, 4 hours | Effective reductive cleavage, yielding the peptide mainly in the diselenide form. | researchgate.net |

| 1M TMSBr or 1M TMSOTf in TFA | Not Specified | Effective for removing the Mob group, but considered a harsher condition. | nih.govthieme-connect.de |

Scavenger Reagents in Deprotection Mixtures

During the acid-catalyzed cleavage of the Mob group from selenocysteine, a highly reactive p-methoxybenzyl cation is generated. nih.gov If not effectively trapped, this carbocation can re-attach to nucleophilic sites within the peptide, particularly residues like tryptophan, methionine, or even the deprotected selenocysteine itself, leading to undesired byproducts. Scavenger reagents are nucleophilic compounds added to the deprotection cocktail to quench these electrophilic species. jk-sci.com

The selection of scavengers is critical and depends on the deprotection strategy employed.

Hydrosilanes (TES and TIS): Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective scavengers in TFA-based deprotection of Sec(Mob). researchgate.netnih.gov Beyond their role as cation traps, they function as reducing agents that facilitate the cleavage of the Se-C bond of the Mob group. sci-hub.se TIS, for instance, can donate a hydride to the carbocation formed upon acidolysis, irreversibly driving the equilibrium towards the deprotected state. sci-hub.se Studies have shown that TIS and TES are similarly effective in promoting deprotection and subsequent disulfide/diselenide formation. researchgate.netsci-hub.se

Thioanisole: Thioanisole is a soft nucleophile commonly used as a scavenger in deprotection mixtures. researchgate.net It is particularly effective at trapping benzyl-type cations. In the TFA/TES cocktail for Sec(Mob) deprotection, thioanisole was found to contribute to the efficiency of the reaction, leading to a clean product. researchgate.netnih.gov Interestingly, for the DTNP-mediated deprotection of Sec(Mob), thioanisole was found to be unnecessary, whereas it was required for the analogous deprotection of Cys(Mob), highlighting the higher nucleophilicity and reactivity of selenium compared to sulfur. nih.gov

Other Scavengers: Other reagents like water, phenol, and ethanedithiol (EDT) are common scavengers in standard cleavage cocktails. nih.govnih.gov Water can act as a scavenger for the p-methoxybenzyl cation. nih.gov Phenol is also frequently included in deprotection mixtures. nih.gov The choice of scavenger must be carefully considered, as some can have unintended effects. For example, the concentration of the scavenger, reaction temperature, and time can influence the outcome, including the potential for premature removal of other protecting groups. researchgate.net

The table below details common scavengers used in the deprotection of this compound and their functions.

| Scavenger Reagent | Abbreviation | Function / Use in Cocktail | Reference |

|---|---|---|---|

| Triethylsilane | TES | Acts as a reducing agent and cation scavenger. Used in TFA/Thioanisole cocktails for gentle, reductive deprotection. | researchgate.netnih.govsci-hub.se |

| Triisopropylsilane | TIS | Functions as a reducing agent and traps carbocations. Its use promotes disulfide/diselenide formation. | researchgate.netsci-hub.se |

| Thioanisole | - | A soft nucleophile that traps benzylic cations. Enhances deprotection in TFA/silane cocktails. Not required for DTNP/TFA method with Sec(Mob). | researchgate.netnih.govnih.gov |

| Phenol | - | Commonly used cation scavenger in various deprotection cocktails. | nih.gov |

| Water | H₂O | Can act as a scavenger for the p-methoxybenzyl cation generated during cleavage. | nih.gov |

Advanced Applications in Chemical Biology and Material Science

Native Chemical Ligation (NCL) and Selenium-Mediated Ligation

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of proteins, allowing for the joining of two unprotected peptide fragments. nih.govwikipedia.org The process traditionally involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govwikipedia.org The introduction of selenocysteine (B57510), facilitated by reagents like Boc-Sec(Mob)-OH, has led to significant advancements in this field. iris-biotech.deresearchgate.net

Selenium's position in the periodic table, just below sulfur, endows it with distinct chemical characteristics. It possesses a larger atomic radius, lower electronegativity, and a lower pKa (5.2 for Sec vs. 8.3 for Cys), which makes the selenol group of selenocysteine a more potent nucleophile than the thiol group of cysteine at physiological pH. researchgate.netmdpi.comd-nb.info This enhanced nucleophilicity is a key advantage in ligation reactions. iris-biotech.deresearchgate.net

The increased reactivity of the selenol group allows ligation reactions to proceed much faster and more efficiently, even at sterically hindered ligation sites where traditional cysteine-based NCL is slow or fails. nih.govresearchgate.net This has expanded the scope of proteins that can be synthesized chemically. Furthermore, selenium-mediated ligations can often be performed at lower pH values, which helps to stabilize sensitive peptide thioesters from hydrolysis. nih.gov The ligation rate of Sec-mediated NCL is often faster and more tolerant to pH variations compared to Cys-mediated ligation, frequently resulting in higher reaction yields. nih.gov

A notable advancement is the diselenide-selenoester ligation (DSL), which involves the reaction between a peptide with an N-terminal selenocystine (B224153) (the oxidized dimer of selenocysteine) and a peptide with a C-terminal aryl selenoester. nih.govnih.gov This method exhibits kinetics that are orders of magnitude faster than conventional NCL. nih.gov

| Property | Selenium (in Selenocysteine) | Sulfur (in Cysteine) | Reference |

| pKa | ~5.2 | ~8.3 | mdpi.com |

| Nucleophilicity | Higher | Lower | researchgate.netd-nb.info |

| Reductive Potential | Lower | Higher | nih.gov |

| Ligation Speed | Faster, especially at hindered sites | Slower | nih.govresearchgate.net |

Analogous to NCL, selenium-mediated ligation proceeds through a similar two-step mechanism. researchgate.net First, the highly nucleophilic selenol of the N-terminal selenocysteine attacks the C-terminal thioester or selenoester of another peptide fragment. researchgate.netnih.gov This initial, reversible step forms a transient selenoester-linked intermediate. researchgate.net

This intermediate then undergoes a rapid and irreversible intramolecular rearrangement known as the Se-to-N acyl shift. iris-biotech.deresearchgate.net This acyl transfer results in the formation of a stable, native amide (peptide) bond at the ligation junction, yielding the final protein product. iris-biotech.dewikipedia.org The thermodynamic stability of the amide bond drives the reaction to completion. iris-biotech.de The efficiency of this acyl shift contributes significantly to the high yields observed in selenium-mediated ligations. nih.gov

The use of this compound as a source of selenocysteine has proven invaluable for the total chemical synthesis of complex proteins that are otherwise difficult to produce. chemimpex.comnih.gov The enhanced ligation efficiency allows for the assembly of larger proteins from multiple peptide fragments, including those with post-translational modifications (PTMs). nih.govnih.gov

A significant advantage of using selenocysteine is the ability to perform chemoselective deselenization after ligation. researchgate.netacs.org The selenium atom can be selectively removed to generate a native alanine (B10760859) residue under mild reducing conditions, a process that does not affect existing cysteine residues. researchgate.netfrontiersin.org This "traceless" ligation strategy greatly expands the number of possible ligation sites beyond the naturally occurring cysteine residues, as any site can be mutated to selenocysteine for ligation and then converted back to alanine. researchgate.netacs.org This has been instrumental in the synthesis of modified proteins like ubiquitinated polypeptides and lipidated GTPases. nih.gov

The development of expressed protein selenoester ligation (EPSL) further broadens the utility by combining recombinant protein expression with chemical synthesis. nih.gov This method allows for the generation of protein selenoesters from expressed precursors, which can then be ligated with synthetically modified selenopeptides, enabling the production of complex, site-specifically modified proteins at high dilutions. nih.gov

Selenocysteine is the 21st proteinogenic amino acid and is found in the active sites of various naturally occurring redox enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases. semanticscholar.org The unique redox properties of the selenol group are central to the catalytic activity of these selenoenzymes. mdpi.com

By incorporating selenocysteine into peptides using this compound, researchers can synthesize models and analogs of these enzymes. nih.govsemanticscholar.org This allows for detailed investigation of their structure-function relationships and catalytic mechanisms. For example, synthetic seleno-glutaredoxin 3 analogues have been created to study the role of the active-site selenocysteine. semanticscholar.org Furthermore, the synthesis of a selenium-containing derivative of bovine pancreatic trypsin inhibitor (BPTI), where a cysteine was replaced by selenocysteine, demonstrated that the artificial selenoprotein could fold correctly and retain its inhibitory function. researchgate.net These synthetic models are crucial tools for understanding the biological roles of selenium and for designing novel catalysts with enhanced properties. semanticscholar.org

Bioconjugation and Functionalization of Biomolecules

The distinct reactivity of selenocysteine compared to cysteine allows for its use as a unique chemical handle for the site-specific modification and functionalization of biomolecules. chemimpex.comacs.org After incorporating Sec into a protein using a building block like this compound, the selenol group can be selectively targeted for bioconjugation reactions. chemimpex.com

This enables the attachment of various moieties, such as imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG), to a specific site on a protein. chemimpex.comacs.org This site-selectivity is crucial for creating well-defined protein conjugates with preserved biological activity. The ability to deselenize Sec to alanine or, through oxidative methods, to serine, further expands the possibilities for creating modified proteins with native structures. acs.org This precise control over modification is a significant advantage over less specific methods that target lysine (B10760008) or cysteine residues, which may be present in multiple locations within a protein. acs.org

Role in Targeted Drug Development and Therapeutic Design

The application of this compound extends into the realm of targeted drug development and the design of novel therapeutics. chemimpex.comresearchgate.net By enabling the synthesis of complex peptide and protein-based drugs, it facilitates the creation of molecules with enhanced biological activity and stability. chemimpex.com

For instance, the replacement of disulfide bridges with more reduction-resistant diselenide bridges in cyclic peptides can improve their stability in the physiological environment, which is a significant advantage for therapeutic peptides. nih.gov This strategy has been explored for phage-displayed cyclic peptides to enhance their tumor-targeting efficiency. nih.gov The synthesis of peptides containing both selenocysteine for ligation and other modifications, such as farnesylation, is crucial for developing semi-synthetic proteins like K-Ras4B, a key target in cancer research. nih.gov The ability to construct these complex, modified biomolecules provides powerful tools for drug discovery and the development of targeted therapies. chemimpex.comnih.gov

Exploration in Material Science Applications

The utility of this compound extends beyond biological applications into the realm of material science. chemimpex.com The compound's stability and the reactivity of the selenium atom allow for a variety of chemical modifications, making it a valuable component for creating novel materials with specific, engineered properties. chemimpex.comchemimpex.com

This compound is actively being explored as a precursor for the development of advanced polymers and nanomaterials. chemimpex.com These materials are of interest for applications in electronics and biotechnology. The selenium atom can be leveraged to create polymers with unique redox-responsive characteristics or to form selenium-containing nanoparticles with specific catalytic or optical properties. The ability to incorporate this seleno-amino acid into larger structures opens up possibilities for creating functional materials that can interact with biological systems or respond to environmental stimuli. chemimpex.com

Post-Synthetic Modifications and Derivatization

Once this compound is incorporated into a peptide sequence, the selenocysteine residue can undergo further chemical transformations. These post-synthetic modifications are a powerful tool for protein engineering and the synthesis of complex biomolecules.

A key post-synthetic modification is the deselenization of the selenocysteine residue to an alanine (Ala) residue. iris-biotech.deiris-biotech.de This conversion is particularly valuable in chemical protein synthesis strategies like native chemical ligation (NCL), which traditionally requires a cysteine at the ligation junction. By using a selenocysteine residue for ligation, the site can be subsequently and selectively converted to the more common amino acid, alanine. rsc.orgnih.gov

The deselenization reaction can be accomplished under mild, anaerobic conditions, often using phosphine (B1218219) reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rsc.orgnih.gov A significant advantage of this process is its selectivity; the selenol group can be removed to yield alanine without affecting unprotected cysteine residues elsewhere in the protein sequence. rsc.orgnih.gov Research has shown that this conversion can be remarkably efficient, sometimes being completed in as little as one minute. rsc.org Interestingly, by altering the reaction conditions to be aerobic (oxygen-saturated), the selenocysteine can be converted to a serine residue instead. rsc.orgnih.gov

Table 1: Research Findings on Deselenization of Selenocysteine

| Feature | Description | Reference |

|---|---|---|

| Product (Anaerobic) | Alanine (Ala) | rsc.orgnih.gov |

| Product (Aerobic) | Serine (Ser) | rsc.orgnih.gov |

| Key Advantage | Selective removal of selenol in the presence of unprotected cysteine residues. | rsc.orgnih.gov |

| Reaction Time | Can be as fast as one minute under optimal anaerobic conditions. | rsc.org |

| Application | Extends Native Chemical Ligation (NCL) to Xaa-Ala ligation sites. | nih.gov |

This compound serves as a foundational reagent for the synthesis of more complex, unnatural selenium-containing amino acids. These novel building blocks expand the repertoire of chemical biologists, enabling the creation of proteins and peptides with unique structural and functional properties.

Homoselenocysteine: Analogues such as Boc-HomoSec(Mob)-OH, a protected form of homoselenocysteine, have been synthesized. chempep.com These derivatives, which contain an additional methylene (B1212753) group in their side chain compared to selenocysteine, can be incorporated into peptide backbones to alter their conformation and properties. For instance, β-homoselenocysteine derivatives have been prepared for use in both solution and solid-phase peptide synthesis. researchgate.net

Selenolysine: Researchers have successfully synthesized derivatives of selenolysine, an unnatural amino acid where the ε-methylene group of lysine is replaced by a selenium atom. researchgate.net For example, the synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Boc)]-OH demonstrates the creation of a building block for incorporating this functionality into peptides. researchgate.netresearchgate.net Selenolysine-mediated ligation followed by deselenization provides a novel method for forming isopeptide bonds, which are crucial for studying post-translational modifications like ubiquitination. researchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-Boc-S-(4-methoxybenzyl)-L-selenocysteine | This compound |

| Selenocysteine | Sec |

| Cysteine | Cys |

| Alanine | Ala |

| Serine | Ser |

| N-α-Boc-S-(4-methoxybenzyl)-L-homoselenocysteine | Boc-HomoSec(Mob)-OH |

| N-α-Fmoc-N-ε-Boc-γ-seleno(Mob)-Lysine | Fmoc-Lys[Seγ(Mob)-Nϵ(Boc)]-OH |

Analytical and Characterization Techniques for Boc Sec Mob Oh and Its Derivatives

Chromatographic Methods

Chromatography is indispensable for the separation and purification of Boc-Sec(Mob)-OH and its subsequent peptide products. These methods exploit differences in the physicochemical properties of molecules to separate them within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and selenocysteine-containing peptides. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is passed through a column with a nonpolar stationary phase.

Purity is typically verified using a C18 column with a gradient of acetonitrile (B52724) and water, often containing an additive like trifluoroacetic acid (TFA). rsc.org The compound's purity is determined by the relative area of its corresponding peak in the chromatogram, detected by UV absorbance, commonly at 214 nm or 220 nm. rsc.orgnih.gov

A critical aspect of quality control is the assessment of enantiomeric purity. Chiral HPLC columns are specifically designed to separate enantiomers, ensuring that the desired L-selenocysteine configuration is present and that racemization has not occurred during synthesis. semanticscholar.org For Boc-protected selenocysteine (B57510) derivatives, enantiomeric excesses of greater than 99% have been confirmed using this method. semanticscholar.org

Table 1: Typical HPLC Conditions for Analysis of this compound Derivatives

| Parameter | Typical Specification | Purpose | Source(s) |

|---|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Purity assessment | rsc.org |

| Stationary Phase (Column) | C18 or C8 | Separation based on hydrophobicity | rsc.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous solvent | rsc.orgnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for elution | rsc.orgnih.gov |

| Elution | Linear Gradient | To elute compounds with varying polarities | nih.gov |

| Detection | UV Absorbance at 214 nm or 220 nm | Quantifying peptide bonds | rsc.orgnih.gov |

| Chiral Analysis | Chiral Stationary Phase Column | Determination of enantiomeric excess | semanticscholar.orgnih.gov |

Size-Exclusion Chromatography (SEC) in Protein Characterization

Size-Exclusion Chromatography (SEC) is a valuable technique for the purification and characterization of larger selenocysteine-containing peptides and selenoproteins. nih.gov Unlike other forms of chromatography that rely on chemical interactions, SEC separates molecules based on their hydrodynamic volume, or size.

The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This method is particularly useful for separating correctly folded, full-length selenoproteins from truncated forms or aggregates, which can be a significant challenge during recombinant protein expression. nih.govnih.gov For instance, SEC has been successfully used to purify the homodimeric, selenocysteine-containing form of the selenoprotein SELENOS from aggregated, truncated forms. nih.govspringernature.com

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and mass of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the chemical structure of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the type, quantity, and arrangement of atoms within a molecule. measurlabs.com For this compound, ¹H, ¹³C, and even ⁷⁷Se NMR are employed. researchgate.netrsc.org

Key diagnostic signals in the ¹H NMR spectrum include a singlet around 1.43-1.45 ppm corresponding to the nine equivalent protons of the tert-butyloxycarbonyl (Boc) group and aromatic protons between 6.8 and 7.2 ppm from the 4-methoxybenzyl (Mob) group. rsc.org The chemical shifts in ¹³C NMR and ⁷⁷Se NMR provide further confirmation of the carbon skeleton and the presence of the selenium atom, respectively. rsc.org

Table 2: Representative NMR Chemical Shifts (δ) for a this compound Analogue Data based on N-Boc-L-Selenocysteine(SePMB)-OMe, a structurally similar compound.

| Nucleus | Functional Group | Chemical Shift (ppm) | Source(s) |

|---|---|---|---|

| ¹H NMR | Boc (-(CH₃)₃) | 1.45 (singlet) | rsc.org |

| Mob (aromatic -CH-) | 6.81-7.21 (doublets) | rsc.org | |

| Mob (-OCH₃) | 3.78 (singlet) | rsc.org | |

| ¹³C NMR | Boc (-C(CH₃)₃) | 28.4 | rsc.org |

| Mob (aromatic carbons) | 114.1, 130.1, 130.7, 158.7 | rsc.org | |

| Carbonyl (-C=O) | 155.2, 171.8 | rsc.org |

| ⁷⁷Se NMR | Selenoether (-Se-) | 215.3 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and its peptide derivatives. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is a common soft ionization technique used for this purpose, as it allows for the analysis of intact molecules with minimal fragmentation. rsc.org

The analysis provides a mass-to-charge (m/z) ratio that can be used to determine the experimental molecular weight of the compound. This experimental value is then compared to the calculated theoretical mass to confirm the compound's identity. High-resolution mass spectrometry can provide mass confirmation with very high accuracy (e.g., ±0.001 Da), which is critical for distinguishing between compounds with similar nominal masses. For a derivative of this compound, an ESI-MS analysis showed a calculated mass [M+Na]⁺ of 426.0796 and a found mass of 426.0714, demonstrating the precision of the technique. rsc.org

Advanced Methodologies for Selenocysteine-Containing Peptides

Beyond the standard characterization techniques, several advanced and hyphenated methods are employed for the detailed analysis of complex selenocysteine-containing peptides and proteins. These methods offer enhanced sensitivity and specificity, which are crucial for studying selenoproteins in biological contexts. lsmu.lt

A prominent advanced technique is the coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). mdpi.com This hyphenated method combines the powerful separation capabilities of HPLC with the element-specific detection of ICP-MS. researchgate.net ICP-MS can specifically detect the selenium isotopes, allowing for the unambiguous identification and quantification of selenium-containing peptides in a complex mixture, even at very low concentrations. lsmu.ltnih.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is another powerful tool. acs.org In this method, a specific selenopeptide ion is selected, fragmented, and the resulting fragment ions are analyzed. This allows for the determination of the peptide's amino acid sequence, confirming the precise location of the selenocysteine residue within the peptide chain. creative-proteomics.comacs.org

Table 3: Overview of Advanced Analytical Methodologies

| Technique | Principle | Application for Selenopeptides | Source(s) |

|---|---|---|---|

| HPLC-ICP-MS | Combines liquid chromatography separation with element-specific mass spectrometry detection. | Highly sensitive and specific detection and quantification of selenopeptides by targeting the selenium atom. | lsmu.ltmdpi.comresearchgate.net |

| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry. | Provides amino acid sequence information and confirms the site of selenocysteine incorporation. | creative-proteomics.comacs.org |

| Multidimensional Chromatography | Uses multiple chromatographic separation steps with different mechanisms (e.g., SEC followed by RP-HPLC). | Separation of highly complex mixtures of selenoproteins and selenopeptides from biological samples. | lsmu.ltresearchgate.net |

Monitoring Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. The primary degradation pathways involve the lability of the protecting groups and the inherent reactivity of the selenium moiety.

One of the main degradation routes involves the formation of dehydroalanine (B155165) (Dha). rsc.org During solid-phase peptide synthesis (SPPS), particularly with alternative protecting groups like Fmoc, the protected selenocysteine amino acid is known to form Dha through a Cα hydrogen atom abstraction mechanism. rsc.org While less prevalent with Boc protection, the potential for β-elimination under certain conditions, especially basic environments, remains a concern. For instance, studies on aryl-functionalized selenocysteine peptides have shown that while stable at pH 8.0, appreciable elimination to dehydroalanine can occur at pH 10.0. google.com

Oxidation of the selenium atom is another significant degradation pathway. The selenol group is more acidic (pKa ≈ 5.5) than the thiol group of cysteine, making it more susceptible to oxidation under physiological or ambient conditions. google.com The selenium in this compound can be oxidized to form seleninic or selenonic acids.

The stability of the S-(4-methoxybenzyl) (Mob) protecting group itself is also a key consideration. While generally stable, its removal requires specific, often harsh, acidic conditions. Research has shown that a cocktail of trifluoroacetic acid (TFA), triethylsilane (TES), and thioanisole (B89551) at 40°C for 4 hours is effective for its cleavage, suggesting that prolonged exposure to strong acids, even at room temperature, could lead to premature deprotection. researchgate.net Studies on similar protecting groups have evaluated their lability in neat TFA at various temperatures, indicating that temperature is a critical factor in the stability of such benzyl-based protecting groups. researchgate.net

Table 1: Key Degradation Pathways of this compound and Related Derivatives

| Degradation Pathway | Triggering Conditions | Resulting Product(s) | Analytical Detection Method(s) |

| β-Elimination | Basic conditions (e.g., pH > 8), elevated temperature | Dehydroalanine (Dha) derivatives | Mass Spectrometry, HPLC |

| Oxidation | Oxidizing agents, ambient air (long-term storage) | Selenoxide, Selenone derivatives | Mass Spectrometry, NMR Spectroscopy |

| Premature Deprotection | Strong acidic conditions (e.g., TFA) | Deprotected selenocysteine, scavenger adducts | HPLC, Mass Spectrometry |

Detection of Side Products and Impurities

The detection of side products and impurities is paramount for ensuring the quality of this compound and the peptides synthesized from it. These impurities can originate from the synthetic route of the amino acid itself or from subsequent handling and peptide synthesis processes.

During the synthesis of this compound, which can be prepared from L-serine, impurities such as racemic mixtures can be introduced. semanticscholar.org Therefore, enantiomeric purity is a critical parameter, often verified using chiral High-Performance Liquid Chromatography (HPLC). semanticscholar.org

In the context of its use in peptide synthesis, several types of impurities are common. creative-peptides.com These include:

Truncated sequences: Resulting from incomplete deprotection of the Boc group in the preceding cycle of solid-phase peptide synthesis. researchgate.net

Deletion sequences: Caused by incomplete coupling of the this compound monomer.

Products of incomplete side-chain deprotection: If the Mob group is not fully removed post-synthesis, the final peptide will contain this covalent modification. creative-peptides.com

Scavenger adducts: During the final cleavage from the resin and deprotection with strong acids like TFA, scavengers are used to trap reactive carbocations. These scavengers can sometimes form adducts with the desired peptide. peptide.com

Oxidized forms: As mentioned, the selenium can be oxidized, leading to impurities with an increased molecular weight.

Racemization products: Partial racemization can occur at each coupling step, leading to the formation of diastereomeric peptide impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for identifying these impurities. researchgate.netd-nb.info HPLC provides a profile of the sample's purity, separating the main product from various byproducts. Mass spectrometry is then used to identify these separated components by their mass-to-charge ratio, allowing for the confirmation of expected products and the identification of unknown impurities like oxidized species or deletion sequences. creative-peptides.comrsc.org

Table 2: Common Impurities and Side Products in Peptides Synthesized with this compound

| Impurity/Side Product Type | Origin | Consequence | Primary Detection Technique |

| Dehydroalanine (Dha) Adducts | β-elimination during synthesis | Altered peptide structure and function | Mass Spectrometry |

| Truncated Peptides | Incomplete Boc-deprotection | Shorter, inactive peptide fragments | HPLC, Mass Spectrometry |

| Incomplete Mob-Deprotection | Inefficient final cleavage/deprotection | Covalently modified, potentially inactive peptide | HPLC, Mass Spectrometry |

| Diastereomers | Racemization during coupling | Impurities with altered stereochemistry | Chiral HPLC, NMR |

| Oxidized Peptide | Oxidation of selenium side-chain | Peptide with +16 or +32 Da mass shift | Mass Spectrometry |

Challenges and Future Directions in Selenopeptide Research

Overcoming Synthetic Hurdles and Optimizing Yields

The chemical synthesis of selenopeptides is a demanding process, complicated by the inherent reactivity of selenium. Utilizing building blocks like Boc-Sec(Mob)-OH requires careful optimization to maximize yields and minimize undesirable side reactions, particularly as production scales up.

A primary concern during peptide synthesis is the preservation of stereochemical integrity at the α-carbon. Racemization can be a significant issue, particularly with Fmoc-based synthesis strategies where the repetitive use of a basic reagent like piperidine (B6355638) for deprotection can lead to the abstraction of the Cα proton. rsc.org Studies have shown that using the Boc (tert-butoxycarbonyl) protecting group, as in this compound, can mitigate this problem. The acidic conditions used for Boc-group removal are less likely to cause racemization compared to the basic conditions of Fmoc-SPPS. semanticscholar.orgresearchgate.net Research comparing synthetic routes for Boc- and Fmoc-protected Sec derivatives found that while Boc-protected intermediates could be synthesized with high enantiomeric purity (>99% e.e.), the Fmoc-protected counterparts were prone to significant racemization. semanticscholar.org

| Challenge | Description | Mitigation Strategy with this compound | Reference |

|---|---|---|---|

| Racemization | Loss of stereochemical purity at the α-carbon, particularly during Fmoc-SPPS due to basic deprotection steps. | Use of Boc-protection, which employs acidic deprotection conditions less prone to causing racemization. | semanticscholar.orgresearchgate.net |

| Oxidation | The highly reactive selenol intermediate is sensitive to air oxidation, leading to the formation of diselenides or other oxidized species. | Maintaining anaerobic conditions during synthesis and deprotection steps; use of scavengers. | nih.gov |

| Deselenization | Elimination of the selenium atom from the selenocysteine (B57510) side chain, often caused by harsh reagents. | Employing milder deprotection and cleavage cocktails tailored for the lability of the C-Se bond. | nih.gov |

| β-Elimination | Formation of a dehydroalanine (B155165) (Dha) residue, particularly noted with Fmoc-Sec(Mob)-OH during piperidine treatment. | Boc-based synthesis avoids the use of piperidine, thus preventing this specific side reaction pathway. | rsc.org |

A significant barrier to the widespread use of selenopeptides is the high cost of protected selenocysteine derivatives. This compound and its Fmoc-protected counterpart are expensive, with reported costs around $1000 per gram, making large-scale synthesis economically challenging. nih.gov This high cost is largely due to complex and often low-yield synthetic procedures. researchgate.netnih.gov

| Starting Material | Synthetic Product | Reported Overall Yield | Key Advantage | Reference |

|---|---|---|---|---|

| L-Serine | Boc-Sec(MPM)-OH (this compound) | 74% | Uses an inexpensive and readily available starting material. | semanticscholar.org |

| L-Serine | Boc-Sec(MBn)-OH | 73% | High-yield route from an economical precursor. | semanticscholar.org |

| Selenium (Se) Powder | (Boc-Sec)2-OH | Not specified | Facile approach using elemental selenium to facilitate scale-up. | nih.gov |

| L-Selenocystine | This compound | ~9% (older method) | Conventional method, but the starting material is expensive. | rsc.org |

Advancements in Deprotection Strategies

Historically, the removal of benzyl-type protecting groups like Mob from selenocysteine required harsh and often toxic reagents such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or silyl-Lewis acids like trimethylsilyl (B98337) bromide (TMSBr). researchgate.netmdpi.comresearchgate.net These conditions can lead to side reactions and degradation of the final peptide product.

Significant progress has been made in developing milder and more selective deprotection methods. One of the most effective protocols involves the use of 2,2′-dithiobis(5-nitropyridine) (DTNP) in trifluoroacetic acid (TFA). nih.govsigmaaldrich.com This method can efficiently remove the Mob group from Sec residues, often with only sub-stoichiometric amounts of DTNP. nih.govsigmaaldrich.com The reaction proceeds by forming a selenylsulfide adduct, which is then typically reduced to liberate the free selenol. nih.govuvm.edu

More recently, a "one-pot" deprotection cocktail using triethylsilane (TES) as a reducing agent in TFA with scavengers like thioanisole (B89551) has been developed. researchgate.netnih.gov A mixture of TFA/TES/thioanisole (96:2:2) incubated at 40°C for 4 hours was shown to be highly effective for complete Mob group removal, yielding the peptide primarily in its stable diselenide form with minimal side products. researchgate.netnih.gov These milder approaches are a substantial improvement, enhancing peptide purity and simplifying downstream purification. researchgate.net

| Deprotection Reagent/Cocktail | Conditions | Outcome | Reference |

|---|---|---|---|

| TFMSA, TMSBr, HF | Harsh acidic conditions | Effective but can cause peptide degradation and side reactions. | researchgate.netmdpi.com |

| DTNP in TFA | Room temperature, 1 hour | Gentle and effective removal of Mob group, forming a Sec(5-Npys) intermediate. Sub-stoichiometric amounts can be used. | mdpi.comnih.gov |

| TFA/TES/Thioanisole (96:2:2) | 40 °C, 4 hours | Complete deprotection, yielding the peptide mainly as the diselenide. Minimal contaminants observed. | researchgate.netnih.gov |

| DMSO in TFA | Not specified | A more benign condition for Mob deprotection. | researchgate.netmdpi.com |